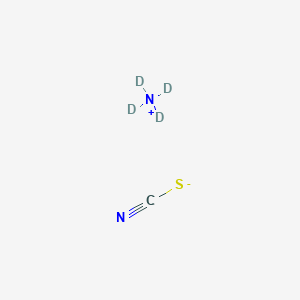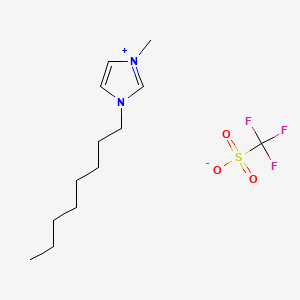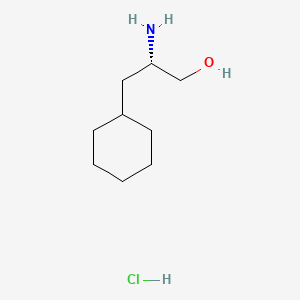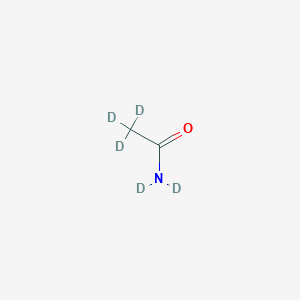
(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C9H11BBrFO3 . It is a solid substance and is often used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid” can be represented by the SMILES string: B(C1=C(C=CC(=C1Br)OCCC)F)(O)O . This indicates that the molecule contains a boron atom (B) attached to a phenyl ring (C1=C(C=CC(=C1Br)OCCC)F), which is substituted with a bromo group (Br), a fluoro group (F), and a propoxy group (OCCC).Physical And Chemical Properties Analysis
“(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid” is a solid substance with a melting point of 83-88°C . Its molecular weight is 276.90 . Other physical and chemical properties such as its density, boiling point, and flash point are not documented in the available literature.Scientific Research Applications
- Boronic acids are frequently used as reagents in organic synthesis. They can participate in various types of reactions, including coupling reactions like the Suzuki-Miyaura reaction .
- In these reactions, boronic acids can be used to couple with various types of organic compounds, forming new carbon-carbon bonds. This is a key step in the synthesis of many complex organic molecules .
- Boronic acids can form covalent bonds with various types of materials, allowing them to be used as functional groups in the design of new materials .
- For example, they can be used to modify the surface properties of materials, or to create new types of polymers with unique properties .
- Boronic acids are also important in medicinal chemistry, where they can be used as building blocks in the synthesis of various types of drugs .
- For example, they can be used to create compounds with specific biological activities, such as enzyme inhibitors .
- Boronic acids can bind to various types of molecules, including sugars and other carbohydrates. This makes them useful in analytical chemistry, where they can be used as sensors for these types of molecules .
- For example, they can be used in the design of sensors for glucose, which is important in the management of diabetes .
- In biochemistry, boronic acids can be used to study various types of biological processes .
- For example, they can be used to study the function of enzymes, or to investigate the role of carbohydrates in biological systems .
Organic Synthesis
Materials Science
Medicinal Chemistry
Analytical Chemistry
Biochemistry
Pharmaceuticals
Preparation of Phenylboronic Catechol Esters
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
Site-Selective Suzuki-Miyaura Arylation Reactions
Rh-Catalyzed Enantioselective Addition Reactions
properties
IUPAC Name |
(2-bromo-6-fluoro-3-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4,13-14H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJDYNENADRSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584581 |
Source


|
| Record name | (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
CAS RN |
849052-20-6 |
Source


|
| Record name | B-(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)












